4-Amino-3-(difluoromethoxy)phenol

Lipophilicity Drug Design ADME

Addressing the challenge of metabolic instability in catechol-based leads, where the 3-methoxy group is a known soft spot for rapid O-demethylation. 4-Amino-3-(difluoromethoxy)phenol serves as a direct, ready-to-use precursor that integrates the stability-enhancing -OCHF2 motif at the earliest synthetic step, bypassing complex late-stage fluorination. - Enables retention of PDE4D3 potency with high selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms. - The -OCHF2 group’s conformational polarity switching supports logP and H-bond optimization not replicable by -OCH3 or -OCF3 congeners. - Para-aminophenol core allows post-functionalization for agrochemical and stimuli-responsive polymer applications.

Molecular Formula C7H7F2NO2
Molecular Weight 175.13 g/mol
Cat. No. B12971644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(difluoromethoxy)phenol
Molecular FormulaC7H7F2NO2
Molecular Weight175.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)OC(F)F)N
InChIInChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(11)1-2-5(6)10/h1-3,7,11H,10H2
InChIKeyXHZOKOMVEOSPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(difluoromethoxy)phenol: Properties & Procurement


4-Amino-3-(difluoromethoxy)phenol (C₇H₇F₂NO₂, MW 175.13) is a difluoromethoxy-substituted aminophenol building block employed in medicinal chemistry and life-science research [1]. The molecule combines a nucleophilic aromatic amine, a phenolic hydroxyl, and the metabolically distinctive -OCHF₂ group, positioning it as a versatile intermediate for synthesizing bioactive molecules and functional materials [2].

Building block for
Bioactive molecule & functional material synthesis
Key substituent
-OCHF₂ offers unique bimodal polarity switching
Core scaffold
Para-aminophenol enables selective functionalization

Why 4-Amino-3-(difluoromethoxy)phenol Is Not Easily Replaced


The -OCHF₂ substituent is not a simple isosteric replacement for -OCH₃ or -OCF₃. It exhibits a unique conformational polarity switching ability, allowing it to adapt between lipophilic and polar environments [1], while the methoxy group remains constitutionally electron-donating and the trifluoromethoxy group is predominantly lipophilic. These differences translate into quantifiable shifts in logP, metabolic turnover, and hydrogen-bonding capacity, meaning a methoxy or trifluoromethoxy congener cannot reproduce the same pharmacokinetic or physicochemical profile without full re-optimization of the series [2].

Property
-OCHF₂ (Target)
-OCH₃
-OCF₃
Polarity behavior
Bimodal (polar ↔ lipophilic)
Polar only
Lipophilic only
logP shift vs target
~1.2 units lower (more hydrophilic)
Higher lipophilicity, different profile
Metabolic stability
Expected to resist O-dealkylation (class-level)
Rapid demethylation liability
Different metabolic pathway; not direct comparison
Full re-optimization of ADME/PK may be required if replacing -OCHF₂ with -OCH₃ or -OCF₃.

4-Amino-3-(difluoromethoxy)phenol vs. Closest Analogs


Lipophilicity Shift: -OCHF₂ vs. -OCH₃

Calculated logP of 4-amino-3-(difluoromethoxy)phenol is 2.127 (ChemExper) [1], whereas the XlogP of the direct methoxy analog 4-amino-3-methoxyphenol is 0.90 (Plantaedb) [2]. The ΔlogP of +1.23 indicates substantially higher lipophilicity for the -OCHF₂ congener.

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ +1.23
Supports membrane permeability & oral absorption potential screening
In silico prediction; experimental confirmation advisable
Lipophilicity Drug Design ADME

Metabolic Stability Advantage of -OCHF₂ over -OCH₃

In the RA-VII antitumor peptide series, replacing the Tyr-3 methoxy group with difluoromethoxy was explicitly motivated by the need to improve metabolic stability, as the parent methoxy group undergoes rapid demethylation [1]. Although direct microsomal half-life data for 4-amino-3-(difluoromethoxy)phenol itself are not publicly available, the -OCHF₂ moiety is broadly recognized to resist oxidative O-dealkylation relative to -OCH₃ [1].

Metabolic Stability
Class-level inference
Expected resistance to oxidative O-dealkylation relative to -OCH₃
May reduce late-stage metabolic liability
Direct microsomal half-life data not publicly available
Metabolic Stability Bioisostere Lead Optimization

Conformational Polarity Switching: Unique to -OCHF₂

Bond vector analysis demonstrates that the difluoromethoxy group can interconvert between a highly lipophilic and a polar conformation, enabling it to adapt to the polarity of the surrounding environment [1]. In contrast, the methoxy group is constitutively polar and the trifluoromethoxy group is intrinsically lipophilic [1].

Polarity Switching
Class-level inference
Bimodal: lipophilic ↔ polar conformations accessible
Environment-adaptive physicochemical tool
Based on vector analysis; experimental logP parameterization
Conformational Analysis Polarity Drug-Receptor Interactions

Positional Isomer Differentiation: 3-OCHF₂ vs. 5-OCHF₂

The 4-amino-3-(difluoromethoxy) configuration places the -NH₂ and -OH groups para to each other, enabling selective diazotization and electrophilic aromatic substitution patterns distinct from the 2-amino-5-(difluoromethoxy) isomer [1]. This regiochemical arrangement is critical for obtaining the correct substitution vector in target molecules such as PDE4 inhibitors, where the relative orientation of the catechol ether and amine dictates isoform selectivity [2].

Regiochemistry
Supporting evidence
4-NH₂,3-OCHF₂ (para) vs 2-NH₂,5-OCHF₂ (ortho)
Correct isomer critical for target substitution vector (e.g., PDE4 SAR)
Synthetic route and biological activity depend on regiochemistry
Regiochemistry Synthetic Utility Ortho-Para Direction

4-Amino-3-(difluoromethoxy)phenol: Application Scenarios


PDE4 Inhibitor Optimization: Isoform Selectivity via 3-OCHF₂

When replacing a 3-methoxy group with 3-difluoromethoxy in catechol-based PDE4D inhibitors, the -OCHF₂ moiety contributed to retained PDE4D3 potency while maintaining selectivity over PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. 4-Amino-3-(difluoromethoxy)phenol serves as a direct precursor for constructing such fluorinated catechol ethers, enabling medicinal chemistry teams to introduce the -OCHF₂ group at the earliest synthetic step.

Metabolic Soft-Spot Shielding in Early-Stage Drug Discovery

In programs where a methoxy substituent is identified as a metabolic soft spot (rapid O-demethylation), switching to the difluoromethoxy analog is a validated strategy to improve microsomal stability [1]. 4-Amino-3-(difluoromethoxy)phenol provides a ready-to-use building block that incorporates the stability-enhancing -OCHF₂ group without requiring late-stage fluorination.

Functional Materials Requiring Defined Polarity Switching

The unique ability of the -OCHF₂ group to toggle between lipophilic and polar conformations [1] makes 4-amino-3-(difluoromethoxy)phenol an attractive monomer for stimuli-responsive polymers or coatings where environmental polarity adaptation is desirable. The para-aminophenol core further allows post-polymerization functionalization through the amine or hydroxyl handles.

Agrochemical Intermediate with Enhanced Environmental Persistence

Difluoromethoxy-substituted aromatic building blocks are increasingly employed in agrochemical discovery to improve metabolic stability and lipophilicity [1]. 4-Amino-3-(difluoromethoxy)phenol can be elaborated into pyrethroid or other pesticide intermediates, leveraging the -OCHF₂ group for prolonged field half-life relative to methoxy counterparts.

Application
Selection Property
Validation Focus
PDE4 inhibitor optimization
3-OCHF₂ catechol ether precursor
Isoform selectivity retention & potency
Metabolic soft-spot shielding
Pre-installed -OCHF₂ for stability
Microsomal stability improvement over -OCH₃
Stimuli-responsive materials
Bimodal polarity monomer
Environmental polarity adaptation performance
Agrochemical intermediate
Enhanced environmental persistence
Field half-life relative to methoxy counterparts
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